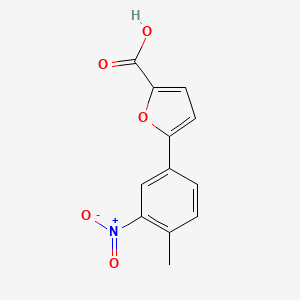

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid

Description

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is a synthetic furan-based compound featuring a phenyl ring substituted with a nitro group at the 3-position and a methyl group at the 4-position, directly attached to the furan-2-carboxylic acid scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-7-2-3-8(6-9(7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMAYCJHNSAEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a base such as potassium carbonate (K2CO3) in a solvent mixture of dimethoxyethane, ethanol, and water . The reaction proceeds through a Suzuki coupling reaction, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alcohols, amines, acid catalysts.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 5-(4-Methyl-3-aminophenyl)furan-2-carboxylic acid.

Substitution: Esters or amides of this compound.

Oxidation: 5-(4-Carboxy-3-nitrophenyl)furan-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid has shown promise as an antimycobacterial agent , particularly against Mycobacterium tuberculosis. Its mechanism primarily involves disrupting iron acquisition pathways vital for the bacteria's survival.

- Mechanism of Action : The compound targets siderophore-mediated iron acquisition pathways, leading to iron homeostasis disruption in Mycobacterium tuberculosis .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, including heterocyclic compounds and coordination polymers. Its unique structure allows researchers to explore new synthetic pathways and reaction mechanisms.

Materials Science

The compound is utilized in developing novel materials, such as luminescent coordination polymers. Its properties make it suitable for applications in photonic devices and sensors.

The biological activity of this compound has been evaluated through various studies that highlight its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial effects against common pathogens. The following table summarizes its efficacy against various microorganisms:

| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 12.5 | 250 |

| This compound | S. aureus | 15 | 200 |

| This compound | B. cereus | 14 | 220 |

These findings suggest the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The compound's anticancer activity has also been investigated, showing promising results against various cancer cell lines. The following table presents data from a study assessing cell viability:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 (liver cancer) | 35.0 |

| Doxorubicin (control) | HepG2 (liver cancer) | 5.0 |

The results indicate that the compound significantly reduces cell viability in HepG2 cells, suggesting potential as an anticancer agent.

Study on Antimycobacterial Activity

A recent study focused on the antimycobacterial properties of this compound demonstrated its effectiveness in inhibiting the growth of Mycobacterium tuberculosis. The study utilized various concentrations of the compound to assess its minimum inhibitory concentration (MIC), revealing that lower concentrations effectively disrupt bacterial growth.

Synthesis of Coordination Polymers

Another research project explored the use of this compound in synthesizing luminescent coordination polymers. The study highlighted how the unique electronic properties conferred by the nitrophenyl group enhance the luminescent behavior of the resulting materials, making them suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to interfere with iron homeostasis in Mycobacterium tuberculosis by inhibiting the enzyme salicylate synthase (MbtI), which is crucial for the biosynthesis of siderophores. This inhibition disrupts the iron acquisition process, leading to the death of the bacteria.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Key Derivatives

Key Observations:

- Nitro Group Position: The 3-nitro substituent in the target compound contrasts with the 4-nitro group in 5-(4-nitrophenyl)furan-2-carboxylic acid. Meta-substitution may alter steric interactions or electronic distribution.

- Linker Modifications: Compounds like 5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid introduce a methylene bridge, reducing planarity and possibly weakening target binding compared to direct phenyl attachments .

Pharmacological and Physicochemical Properties

- Antimycobacterial Activity : 5-(4-Nitrophenyl)furan-2-carboxylic acid is a lead compound with demonstrated inhibition of MbtI, disrupting iron acquisition in Mtb . The target compound’s 3-nitro-4-methyl substitution may modulate potency due to steric or electronic effects.

- Solubility and Stability : Fluorinated derivatives (e.g., 2-fluoro-4-nitro) exhibit improved solubility, whereas methyl groups may reduce aqueous solubility but enhance metabolic stability .

- Crystallography : 5-(4-Nitrophenyl)furan-2-carboxylic acid forms high-quality crystals via π-π stacking, while methyl substituents could disrupt packing, affecting crystallization .

Biological Activity

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is part of a class of compounds known for their potential therapeutic applications, particularly in the field of antimycobacterial agents. This article explores its biological activity, focusing on its mechanisms of action, efficacy against mycobacterial infections, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a furan ring with a carboxylic acid functional group and a nitrophenyl substituent. The presence of the nitro group is significant as it enhances the compound's ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Mycobacterial Enzymes : It targets MbtI (mycobacterial salicylate synthase), a key enzyme in the biosynthesis of siderophores, which are crucial for iron acquisition in Mycobacterium tuberculosis (Mtb). The compound has shown competitive inhibition with an IC50 value indicating potent activity against this enzyme .

- Disruption of Iron Homeostasis : By interfering with siderophore biosynthesis, the compound disrupts iron acquisition pathways essential for the survival and virulence of mycobacteria .

Efficacy Against Mycobacterial Infections

In vitro studies have demonstrated that this compound possesses significant antimycobacterial activity. The Minimum Inhibitory Concentration (MIC) values against various strains of Mtb have been reported, highlighting its potential as a therapeutic agent:

| Compound | MIC (µM) | Target |

|---|---|---|

| This compound | 250 | M. tuberculosis H37Rv |

| Lead compound from the same series | 156 | M. bovis BCG |

These results suggest that the compound may be effective in treating infections caused by both pathogenic and non-pathogenic mycobacteria .

Structural Studies

Crystallographic studies have provided insights into the molecular interactions facilitated by the compound. The analysis revealed strong intermolecular contacts, including hydrogen bonds and π-π interactions, which are critical for its biological activity. These structural characteristics are essential for understanding how modifications to the compound can enhance its efficacy .

Case Studies

Several studies have investigated the biological activity of related compounds within the same chemical class. For instance:

- Antitubercular Activity : A study demonstrated that derivatives of furan-2-carboxylic acids exhibited varying degrees of activity against Mtb, with some compounds showing IC50 values as low as 4 µM .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the nitrophenyl group significantly affect the inhibitory potency against MbtI, emphasizing the importance of electronic effects and sterics in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling reactions between substituted phenyl precursors and furan-2-carboxylic acid derivatives. Catalytic methods, such as Pd(OAc)₂ with KOAc in DMAc at 130°C (4 h), are effective for aryl coupling . Post-synthesis, purification via recrystallization or column chromatography is critical. Thermochemical constants (e.g., sublimation enthalpy) should guide solvent selection and temperature optimization . Yield optimization may require iterative adjustments of stoichiometry, solvent polarity, and reaction time.

Q. How can solubility parameters be determined for this compound in common organic solvents, and what thermodynamic models are applicable?

- Methodology : Measure solubility in solvents like propan-2-ol at varying temperatures. Calculate dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) using van’t Hoff plots. For 5-(3-nitrophenyl)-furan-2-carboxylic acid analogs, ΔH°sol ranges from 15–25 kJ/mol in propan-2-ol, with entropy contributions dependent on solvent-solute interactions . Melting point correlations (e.g., higher melting points reduce solubility) should inform solvent screening .

Q. What purification techniques are most effective for removing nitro-group byproducts during synthesis?

- Methodology : Use gradient chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) to separate nitro-substituted impurities. Recrystallization in ethanol/water mixtures can exploit differential solubility of the target compound versus byproducts. Monitor purity via HPLC or <sup>1</sup>H NMR, focusing on characteristic peaks for the nitro group (e.g., 7.5–8.5 ppm aromatic signals) .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-nitro vs. 4-methyl) influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform computational modeling (DFT) to map electron density distributions. The nitro group at the 3-position creates meta-directing effects, while the 4-methyl group enhances steric hindrance. Experimentally, compare reaction rates with amines or thiols under controlled conditions. For analogs, substituent positions alter Hammett σ values by 0.2–0.5 units, directly affecting nucleophilic attack kinetics .

Q. What experimental and computational approaches are suitable for analyzing the thermodynamic stability of crystalline forms of this compound?

- Methodology : Use differential scanning calorimetry (DSC) to measure melting enthalpy (ΔHfus) and entropy (ΔSfus). For 2-methyl-5-(4-methylphenyl)-furan-3-carboxylic acid, ΔHfus ≈ 45 kJ/mol . Pair with X-ray crystallography to correlate lattice energy with stability. Molecular dynamics simulations can predict polymorphic transitions under thermal stress.

Q. How can this compound be functionalized to create bioactive derivatives, and what analytical techniques validate structural modifications?

- Methodology : Introduce functional groups (e.g., acyl, hydrazide) via reactions at the carboxylic acid or nitro group. For example, coupling with pyrazolidine-dione using EDCI/HOBt yields derivatives with potential anti-inflammatory activity . Validate via <sup>13</sup>C NMR (carbonyl signals at 165–175 ppm) and HRMS (mass error < 5 ppm) .

Q. What strategies mitigate photodegradation of the nitro group during biological assays requiring prolonged light exposure?

- Methodology : Conduct UV stability studies under simulated assay conditions. Use light-protective additives (e.g., ascorbic acid) or replace the nitro group with photostable bioisosteres (e.g., trifluoromethyl). For 5-nitrofuran analogs, encapsulation in cyclodextrins reduces degradation by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.